molecular formula C17H19Br B13999735 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene CAS No. 6337-60-6

1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene

Cat. No.: B13999735
CAS No.: 6337-60-6
M. Wt: 303.2 g/mol
InChI Key: CFJZTOYUWDPGGW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a bromoethyl group and a phenylpropyl chain attached to a benzene ring, makes it a versatile building block for the synthesis of more complex bioactive molecules. This compound is of significant interest in the development of ligands for sigma (σ) receptors . Sigma receptors, particularly the sigma-1 (σ1) subtype, are prominent in central nervous system (CNS) research and are investigated as targets for disorders such as depression, neuropathic pain, and for their role in neuroprotection and cognition . The molecular scaffold of this compound, which incorporates hydrophobic regions separated by a specific distance from a potential basic amine site, is a common structural motif found in potent sigma receptor ligands . Researchers utilize this benzyl bromine derivative in coupling reactions, such as alkylations with piperazine derivatives, to create novel compounds for pharmacological evaluation . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6337-60-6

Molecular Formula

C17H19Br

Molecular Weight

303.2 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(3-phenylpropyl)benzene

InChI

InChI=1S/C17H19Br/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2

InChI Key

CFJZTOYUWDPGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)CCBr

Origin of Product

United States

Preparation Methods

Alkylation Using (2-Bromoethyl)benzene

A common approach is the alkylation of a suitable nucleophilic aromatic precursor with (2-bromoethyl)benzene or related bromoalkyl reagents. This method is supported by the following findings:

  • Alkylation of amines or phenols with (2-bromoethyl)benzene under basic conditions (often using potassium carbonate) in polar aprotic solvents (e.g., DMF or acetone) at reflux or room temperature yields the desired bromoethyl-substituted intermediates.
  • For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate was alkylated with (2-bromoethyl)benzene to give intermediates that were further elaborated to final compounds.
  • Reaction conditions typically involve stirring at room temperature or mild heating under inert atmosphere (nitrogen) to prevent side reactions.

Preparation of (2-Bromoethyl)benzene

The precursor (2-bromoethyl)benzene itself can be synthesized via:

  • Anti-Markovnikov addition of hydrogen bromide to styrene in the presence of azobisisobutyronitrile catalyst.
  • The reaction is carried out in n-heptane solvent at 80-90°C for about 4 hours, yielding (2-bromoethyl)benzene in approximately 95% yield.

This method ensures a high-purity bromoalkyl reagent for subsequent alkylation steps.

Cross-Coupling and Buchwald–Hartwig Amination

  • Buchwald–Hartwig amination has been employed to introduce aryl groups onto nitrogen-containing intermediates, which can then be alkylated with (2-bromoethyl)benzene or 1-bromo-3-phenylpropane to furnish the target compound or its analogues.
  • This two-step sequence involves initial amination with iodobenzene followed by alkylation.

Alkylation with 1-Bromo-3-phenylpropane

  • The 3-phenylpropyl group can be introduced via alkylation using 1-bromo-3-phenylpropane.
  • Alkylation reactions are typically conducted under basic conditions (e.g., K2CO3) in acetone or DMF, sometimes with prolonged stirring or reflux to ensure completion.

Purification Techniques

  • Flash chromatography using hexane/ethyl acetate mixtures (e.g., 95:5) is commonly used to purify the crude product to a clear oil or solid form.
  • Monitoring by thin-layer chromatography (TLC) and NMR spectroscopy confirms the reaction progress and product purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Synthesis of (2-bromoethyl)benzene Styrene + HBr, azobisisobutyronitrile catalyst n-Heptane 80-90°C 4 h 95 Anti-Markovnikov addition
Alkylation of amine/phenol (2-bromoethyl)benzene + base (K2CO3) DMF or acetone RT to reflux 12-48 h 70-80 Under N2 atmosphere
Alkylation with 1-bromo-3-phenylpropane Base (K2CO3), acetone or DMF Acetone/DMF RT to reflux 16-48 h 70-85 Prolonged stirring for completion
Purification Flash chromatography (Hex/AcOEt 95:5) Clear oil obtained

Analytical Characterization Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals typically show aromatic protons (7.0–7.3 ppm), methylene protons adjacent to bromine (~3.5 ppm), and aliphatic chain protons (2.5–3.1 ppm).
    • ^13C NMR confirms aromatic carbons and alkyl chain carbons, including signals for bromomethylene carbons (~38 ppm).
  • Elemental Analysis:

    • Calculated and found values for carbon and hydrogen closely match, confirming compound purity.
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to the expected molecular weight of the target compound.

Summary of Key Research Outcomes

  • The efficient synthesis of 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene relies on well-established alkylation protocols using (2-bromoethyl)benzene and 1-bromo-3-phenylpropane as electrophiles.
  • Optimization of base equivalents, solvent choice, and temperature significantly affects yields, with potassium carbonate in dry acetone or DMF being preferred.
  • The preparation of (2-bromoethyl)benzene precursor by anti-Markovnikov addition of HBr to styrene offers a high-yielding and scalable route.
  • Buchwald–Hartwig amination facilitates the introduction of aryl groups prior to alkylation, expanding synthetic versatility.
  • Purification by flash chromatography and thorough characterization by NMR and elemental analysis ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)benzene.

    Oxidation: Formation of 1-(2-oxoethyl)-4-(3-phenylpropyl)benzene.

    Reduction: Formation of 1-(2-ethyl)-4-(3-phenylpropyl)benzene.

Scientific Research Applications

1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylpropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in 4-((3-phenylpropyl)sulfonyl)aniline ) increase polarity and reduce lipophilicity compared to the phenylpropyl group in the target compound .
  • Electron-donating groups (e.g., methoxy in 1-(2-Bromoethyl)-4-(phenylmethoxy)benzene ) enhance solubility but may reduce metabolic stability .

Reactivity :

  • Bromoethyl groups facilitate nucleophilic substitutions, as seen in analogs like 1-(2-Bromoethyl)-4-(phenylmethoxy)benzene , which is used to synthesize piperidine derivatives .
  • Chloromethyl analogs (e.g., 1-(2-Bromoethyl)-4-(chloromethyl)benzene ) exhibit similar reactivity but differ in leaving group ability (Br vs. Cl) .

Pharmacological Potential: Piperazine analogs with 3-phenylpropyl groups (e.g., SA-4503) demonstrate affinity for dopamine and serotonin transporters, suggesting the target compound could be explored for neuropharmacological applications . Sulfonyl derivatives (e.g., 1-((3-phenylpropyl)sulfonyl)-4-(trifluoromethyl)benzene) show high synthetic yields (86–90%), indicating robust methodologies for scaling production .

Physicochemical Properties

  • Lipophilicity : The 3-phenylpropyl group increases logP compared to shorter-chain analogs (e.g., 1-(2-Bromoethyl)-4-chlorobenzene , logP ~3.3) .
  • Thermal Stability : Piperazine analogs with phenylpropyl groups (e.g., SA-4503 ) exhibit melting points >250°C, suggesting high thermal stability for structurally related compounds .

Q & A

Q. Optimization factors :

  • Catalyst choice (e.g., Pd for coupling vs. AlCl₃ for bromination) .
  • Solvent polarity (THF or DMF for polar intermediates).
  • Temperature control to minimize side reactions like elimination .

Basic: How can researchers characterize 1-(2-bromoethyl)-4-(3-phenylpropyl)benzene using spectroscopic and chromatographic methods?

Q. Key techniques :

  • ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds. For example, in , aromatic protons resonate at 7.04–7.41 ppm, while bromoethyl groups appear at ~3.40–3.54 ppm (t, J = 6.1–6.3 Hz). Aliphatic chains (e.g., 3-phenylpropyl) show signals at 1.80–2.67 ppm .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 356 for a related compound in ) and fragmentation patterns to confirm molecular weight and purity.
  • X-ray crystallography : If crystals are obtainable, compare unit cell parameters to analogs like 4-chlorophenethyl bromide ().

Validation : Cross-reference with computational data (e.g., InChIKey/SMILES from ) to confirm structural accuracy .

Advanced: How do steric and electronic effects influence the reactivity of 1-(2-bromoethyl)-4-(3-phenylpropyl)benzene in nucleophilic substitution reactions?

The bromoethyl group’s reactivity is modulated by:

  • Steric hindrance : The 3-phenylpropyl substituent may slow SN2 reactions due to steric bulk near the bromine atom. Compare to less hindered analogs like (2-bromoethyl)benzene () .
  • Electronic effects : Electron-withdrawing groups (e.g., phenylpropyl) polarize the C-Br bond, enhancing electrophilicity. Computational studies (e.g., using SMILES/InChIKey from ) can predict charge distribution .

Q. Experimental validation :

  • Kinetic studies under varying conditions (polar protic vs. aprotic solvents).
  • Compare yields with/without bulky bases (e.g., DBU vs. K₂CO₃) to assess steric impact.

Advanced: What strategies resolve contradictions in reported pharmacological data for 3-phenylpropyl-substituted compounds?

Compounds like 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine () show affinity for dopamine/serotonin transporters, but discrepancies arise due to:

  • Substituent positioning : Minor structural changes (e.g., bromoethyl vs. chloroethyl groups) alter receptor binding. For example, shows σ-receptor affinity drops when bromoethyl replaces methoxy groups .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal cultures) or radioligand concentrations can skew results.

Q. Resolution strategies :

  • Conduct structure-activity relationship (SAR) studies with systematic substituent variations (e.g., halogen size, alkyl chain length) .
  • Validate findings using orthogonal assays (e.g., electrophysiology alongside radioligand binding) .

Advanced: How can computational modeling predict the environmental persistence and toxicity of 1-(2-bromoethyl)-4-(3-phenylpropyl)benzene?

Q. Methods :

  • QSPR models : Use descriptors like logP (calculated as 3.3 in ) and molecular weight (233.53 g/mol) to estimate biodegradability and bioaccumulation .
  • Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. Validation :

  • Compare to analogs like 4-chlorophenethyl bromide (), which has moderate aquatic toxicity (WGK Germany 2) .
  • Experimental toxicity assays (e.g., Daphnia magna LC₅₀) to confirm computational predictions.

Basic: What are the storage and handling protocols for 1-(2-bromoethyl)-4-(3-phenylpropyl)benzene to ensure stability?

  • Storage : Keep at 0–6°C in airtight, light-resistant containers (as recommended for similar bromoethyl compounds in ) .
  • Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Safety : Follow GHS guidelines for halogenated aromatics (e.g., R51/53 for aquatic toxicity; ) .

Advanced: What role does 1-(2-bromoethyl)-4-(3-phenylpropyl)benzene play in designing dopamine transporter inhibitors?

This compound serves as a precursor for piperazine-based ligands (). Key modifications include:

  • Bromoethyl group : Acts as a leaving group for further functionalization (e.g., substitution with fluorophenyl moieties) .
  • 3-phenylpropyl chain : Enhances lipophilicity, improving blood-brain barrier penetration .

Case study : GBR 12909 () uses a similar scaffold for high-affinity dopamine transporter inhibition, validated via in vivo microdialysis .

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